Cas no 54629-99-1 (3-Phenoxypyridine-4-carboxylic Acid)

3-Phenoxypyridine-4-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 4-PYRIDINECARBOXYLIC ACID, 3-PHENOXY-
- AKOS022651644
- 3-phenoxypyridine-4-carboxylic acid
- 54629-99-1
- Z1473284016
- 3-phenoxypyridine-4-carboxylicacid
- EN300-200306
- ECA62999
- SCHEMBL238351
- 3-Phenoxypyridine-4-carboxylic Acid
-
- MDL: MFCD24160363
- インチ: InChI=1S/C12H9NO3/c14-12(15)10-6-7-13-8-11(10)16-9-4-2-1-3-5-9/h1-8H,(H,14,15)
- InChIKey: FDQFTGXHOIXOCY-UHFFFAOYSA-N
計算された属性
- 精确分子量: 215.058243149Da
- 同位素质量: 215.058243149Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 238
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4Ų
- XLogP3: 1.9
3-Phenoxypyridine-4-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-200306-0.25g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 0.25g |
$487.0 | 2023-11-13 | |
Enamine | EN300-200306-2.5g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 2.5g |
$1931.0 | 2023-11-13 | |
Enamine | EN300-200306-0.05g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 0.05g |
$229.0 | 2023-11-13 | |
Enamine | EN300-200306-5g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 5g |
$2858.0 | 2023-11-13 | |
Enamine | EN300-200306-1g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 1g |
$986.0 | 2023-11-13 | |
1PlusChem | 1P01B8RR-5g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 5g |
$3595.00 | 2024-04-30 | |
A2B Chem LLC | AW03399-10g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 10g |
$4494.00 | 2024-04-19 | |
A2B Chem LLC | AW03399-500mg |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 500mg |
$844.00 | 2024-04-19 | |
1PlusChem | 1P01B8RR-1g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 1g |
$1131.00 | 2025-03-19 | |
Aaron | AR01B903-500mg |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 500mg |
$1081.00 | 2025-02-09 |
3-Phenoxypyridine-4-carboxylic Acid 関連文献
-
1. Book reviews
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
10. Back matter
3-Phenoxypyridine-4-carboxylic Acidに関する追加情報
Introduction to 4-PYRIDINECARBOXYLIC ACID, 3-PHENOXY- (CAS No. 54629-99-1) and Its Emerging Applications in Chemical Biology
4-PYRIDINECARBOXYLIC ACID, 3-PHENOXY-, identified by the CAS number 54629-99-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyridine derivative family, characterized by a nitrogen-containing heterocyclic ring, which contributes to its versatility in biological interactions. The presence of both a carboxylic acid group and a phenoxy substituent enhances its reactivity, making it a valuable scaffold for drug design and biochemical research.
The 3-phenoxy moiety in the molecular structure of 4-pyridinecarboxylic acid, 3-phenoxy- imparts hydrophobicity and influences its solubility characteristics, which are critical factors in pharmaceutical formulations. This feature, combined with the electron-withdrawing nature of the carboxylic acid, allows the compound to participate in various hydrogen bonding and coordination interactions, making it suitable for applications in enzyme inhibition and receptor binding studies.
In recent years, the interest in 4-pyridinecarboxylic acid, 3-phenoxy- has been fueled by its potential applications in medicinal chemistry. Researchers have been exploring its utility as an intermediate in synthesizing novel therapeutic agents targeting neurological disorders. The pyridine ring is a common pharmacophore in many drugs used to treat conditions such as Alzheimer's disease and Parkinson's disease, owing to its ability to interact with specific amino acid residues in protein targets.
One of the most compelling aspects of 4-pyridinecarboxylic acid, 3-phenoxy- is its role in developing small-molecule inhibitors that modulate enzyme activity. For instance, studies have demonstrated its efficacy in inhibiting certain kinases involved in cancer pathways. The carboxylic acid group can be further functionalized to enhance binding affinity, while the phenoxy substituent provides steric hindrance that optimizes receptor interaction. These properties make it an attractive candidate for structure-based drug design.
Advances in computational chemistry have further accelerated the exploration of 4-pyridinecarboxylic acid, 3-phenoxy-'s potential. Molecular docking simulations have revealed its high binding affinity for various protein targets, including those implicated in inflammatory diseases and metabolic disorders. These virtual screening approaches have identified promising lead compounds that are now being tested experimentally.
The synthesis of 4-pyridinecarboxylic acid, 3-phenoxy- involves multi-step organic reactions that highlight its synthetic versatility. The process typically begins with the functionalization of a pyridine precursor followed by introduction of the phenoxy group and subsequent carboxylation. Recent innovations in green chemistry have enabled more sustainable synthetic routes, reducing waste and improving yield—crucial considerations for large-scale production.
In academic research, 4-pyridinecarboxylic acid, 3-phenoxy- has been employed as a tool compound for studying protein-protein interactions. Its ability to act as a hinge binder—interacting with both hydrophobic and polar regions of target proteins—has made it useful for developing bispecific ligands. Such ligands have broad applications in immunotherapy and targeted drug delivery systems.
The compound's stability under various conditions has also been a focus of investigation. Studies have shown that 4-pyridinecarboxylic acid, 3-phenoxy- maintains its structural integrity under physiological pH conditions, making it suitable for oral and intravenous formulations. Additionally, its resistance to degradation by common metabolic enzymes enhances its bioavailability.
Looking ahead, the future prospects of 4-pyridinecarboxylic acid, 3-phenoxy- are promising. Ongoing research aims to expand its therapeutic applications by exploring derivatives with enhanced pharmacokinetic profiles. Collaborative efforts between academia and industry are expected to yield novel compounds with improved efficacy and reduced side effects.
In conclusion,4-pyridinecarboxylic acid, 3-phenoxy, (CAS No. 54629-99-1) represents a significant advancement in chemical biology and drug discovery. Its unique structural features and versatile reactivity position it as a key intermediate for developing innovative therapeutic agents. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing complex diseases worldwide.
54629-99-1 (3-Phenoxypyridine-4-carboxylic Acid) Related Products
- 923250-01-5(N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-3-methylbenzamide)
- 2034374-58-6(1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide)
- 1804854-18-9(5-Bromo-3-(difluoromethyl)-2-fluoropyridine-4-sulfonyl chloride)
- 83724-17-8(4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-)
- 2680669-19-4(3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid)
- 518048-05-0(Raltegravir)
- 2034563-32-9(N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide)
- 529513-66-4(4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde)
- 54299-17-1(1,4-Bis(4-phenoxybenzoyl)benzene)
- 2229626-90-6(3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine)




